molecular formula C7H4F3N3 B1282822 5-Amino-3-(trifluoromethyl)picolinonitrile CAS No. 573762-62-6

5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1282822
CAS No.: 573762-62-6
M. Wt: 187.12 g/mol
InChI Key: WLMSCOVORZUSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6) is a fluorinated pyridine derivative with the molecular formula C₇H₄F₃N₃ and a molecular weight of 187.12 g/mol . It is characterized by a picolinonitrile backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 5-position. The compound is a white to off-white solid, commercially available in purities up to 98%, and is stored under inert conditions to ensure stability .

This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of Apalutamide (ARN-509), a nonsteroidal antiandrogen used to treat prostate cancer. It is classified as Apalutamide Impurity 9 in quality control protocols . Its reactivity, particularly at the nitrile (-CN) and amino (-NH₂) groups, enables its use in constructing complex heterocycles and bioactive molecules.

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSCOVORZUSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543138
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-62-6
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Mechanism

Catalytic hydrogenation is a cornerstone method for reducing nitro groups to amino groups. In this approach, 5-nitro-3-(trifluoromethyl)picolinonitrile is subjected to hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction typically proceeds in a polar aprotic solvent such as ethanol or ethyl acetate at temperatures ranging from 25°C to 60°C.

The mechanism involves the adsorption of hydrogen onto the palladium surface, followed by the sequential reduction of the nitro group (-NO₂) to a hydroxylamine intermediate (-NHOH) and finally to the primary amine (-NH₂). The trifluoromethyl and nitrile groups remain intact due to their electron-withdrawing nature, which stabilizes the aromatic ring against over-reduction.

Yield and Optimization

  • Yield : 85–90% under optimized conditions.
  • Key Variables :
    • Catalyst loading (5–10% Pd/C by weight).
    • Hydrogen pressure (1–3 atm).
    • Reaction time (6–12 hours).

Advantages and Limitations

  • Advantages : High selectivity, minimal byproducts, and compatibility with large-scale production.
  • Limitations : Sensitivity to catalyst poisoning by sulfur-containing impurities and the need for specialized equipment for high-pressure reactions.

Iron-Mediated Reduction in Acidic Media

Reaction Conditions and Mechanism

An alternative reduction method employs iron powder in hydrochloric acid (HCl), as demonstrated by Bian et al.. In this protocol, 5-nitro-3-(trifluoromethyl)picolinonitrile is refluxed in a 1:1 mixture of ethanol and ethyl acetate with excess iron powder (5:1 molar ratio relative to the substrate) and catalytic HCl.

The mechanism follows a single-electron transfer (SET) pathway, where iron (Fe⁰) oxidizes to Fe²⁺/Fe³⁺, facilitating the reduction of the nitro group. The acidic environment protonates intermediate species, preventing the formation of undesired side products such as hydroxylamines.

Yield and Optimization

  • Yield : 95% after 12 hours.
  • Key Variables :
    • Acid concentration (1–2% v/v HCl).
    • Solvent ratio (ethanol/ethyl acetate enhances solubility).
    • Temperature (reflux at ~78°C).

Workup and Purification

The crude product is filtered through diatomaceous earth to remove iron residues, followed by liquid-liquid extraction with ethyl acetate and neutralization with aqueous sodium carbonate. Final purification involves drying over sodium sulfate and solvent evaporation.

Advantages and Limitations

  • Advantages : Cost-effective (iron is inexpensive), high yield, and no requirement for pressurized hydrogen.
  • Limitations : Generates iron oxide waste, necessitating robust filtration steps.

Comparative Analysis of Synthetic Routes

The table below summarizes the two primary methods for synthesizing 5-amino-3-(trifluoromethyl)picolinonitrile:

Method Catalytic Hydrogenation Iron-Mediated Reduction
Reagents H₂, Pd/C Fe, HCl
Solvent Ethanol/ethyl acetate Ethanol/ethyl acetate
Temperature 25–60°C Reflux (~78°C)
Reaction Time 6–12 hours 12 hours
Yield 85–90% 95%
Scalability Industrial (continuous flow) Lab-scale
Environmental Impact Moderate (catalyst recycling) High (iron waste)

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation is preferred due to its compatibility with continuous flow reactors. A 2024 study highlighted a pilot-scale process achieving 88% yield with a throughput of 50 kg/day using a fixed-bed Pd/C reactor. Key challenges include maintaining catalyst activity over multiple cycles and ensuring consistent solvent recovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-3-(trifluoromethyl)picolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .

Medicine: As a pharmaceutical intermediate, this compound is involved in the synthesis of drugs targeting specific diseases. Its derivatives have shown potential in the treatment of various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of novel polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position and the trifluoromethyl group at the 3-position contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 5-amino-3-(trifluoromethyl)picolinonitrile with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Key Features Applications
This compound 573762-62-6 C₇H₄F₃N₃ -NH₂ and -CF₃ groups; melting point not reported . Apalutamide synthesis; intermediate for anticancer agents .
3-(Trifluoromethyl)picolinonitrile 1214377-57-7 C₇H₃F₃N₂ Lacks -NH₂ group; similarity score 0.89 . Ligand precursor in asymmetric catalysis (71% yield in condensation reactions) .
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile 406933-21-9 C₇H₂BrF₃N₂ Bromine substituent; similarity score 0.79 . Intermediate for halogenated bioactive molecules (no specific data).
5-(4-Hydroxymethyl-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a) - C₁₉H₁₆F₃N₅OS Hydantoin-thioxoimidazolidinone hybrid; melting point 203–205°C; 31% yield . Androgen receptor antagonist (biological activity tested) .
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile 951753-87-0 C₈H₃F₃N₃S Isothiocyanate (-NCS) group; used in microwave-assisted synthesis . Key intermediate in Apalutamide production (reacts with benzamide derivatives) .

Regulatory and Commercial Aspects

  • Regulatory Status: this compound is listed under U.S. trade amendments (Section 74303) as a controlled chemical for supply chain transparency .
  • Pricing: Available at €39.00/5g (CymitQuimica) and $25.00/100mg (Fisher Scientific), reflecting its high value in pharmaceutical manufacturing .

Biological Activity

5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing its bioavailability.
  • Androgen Receptor Modulation : Preliminary studies indicate that compounds with structural similarities to this compound may act as selective androgen receptor modulators (SARMs). These compounds can bind competitively to androgen receptors, influencing pathways involved in cell growth and differentiation .
  • Inhibition of Kinase Activity : Some derivatives have shown promise as kinase inhibitors, particularly against targets involved in oncogenic signaling pathways such as PI3K/mTOR. This inhibition can lead to reduced proliferation of cancer cells .
  • Antitumor Effects : Research suggests that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The IC50 values observed in these studies range from 0.5 to 5 µM, depending on the specific cell line and experimental conditions.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)2.5
HeLa (Cervical Cancer)0.8

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In one study, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its efficacy as an antitumor agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Pharmaceuticals highlighted the synthesis and biological evaluation of a series of trifluoromethylated picolinonitriles, including this compound. The results indicated that these compounds could selectively inhibit cancer cell proliferation through apoptosis induction .
  • Safety and Toxicology :
    • Toxicological assessments revealed that while the compound exhibits potent biological activity, it also requires careful evaluation due to potential off-target effects and toxicity at higher concentrations.

Q & A

Basic: What synthetic methodologies are most effective for producing 5-Amino-3-(trifluoromethyl)picolinonitrile, and how can purity be validated?

Answer:
The synthesis typically involves nitration, reduction, or substitution reactions on a pyridine scaffold. For example:

  • Step 1: Start with 5-nitro-3-(trifluoromethyl)picolinonitrile, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amino group .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
  • Purity Validation: Use HPLC (≥99% purity, as per batch-specific certificates) and confirm structure via 1H NMR^1\text{H NMR} (e.g., δ 6.8–7.2 ppm for aromatic protons) and 13C NMR^{13}\text{C NMR} (e.g., δ 115–120 ppm for nitrile carbon) .

Advanced: How can computational modeling guide the design of derivatives of this compound for targeted receptor interactions?

Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinity to receptors (e.g., 5-HT2A_{2A} or NMDA receptors, based on structural analogs in tryptamine studies) .
  • DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., amino group for electrophilic substitution or hydrogen bonding).
  • SAR Optimization: Compare with analogs (e.g., 3-((4-Chlorophenyl)thio) derivatives) to assess how substituents modulate activity. Replace the amino group with nitro or thioether groups and simulate interactions .

Basic: What analytical techniques are critical for characterizing this compound’s structural and thermal properties?

Answer:

  • Spectroscopy:
    • 1H/13C NMR^1\text{H/}^{13}\text{C NMR}: Confirm substitution pattern and nitrile presence.
    • IR Spectroscopy: Identify nitrile (C≡N stretch at ~2200 cm1^{-1}) and amino (N-H stretch at ~3300 cm1^{-1}) groups .
  • Mass Spectrometry: ESI-MS to verify molecular ion peak at m/z 187.122 (C7_7H4_4F3_3N3_3) .
  • Thermal Analysis: TGA/DSC to determine decomposition temperature and stability under varying conditions.

Advanced: How can researchers address contradictions in reported biological activities of this compound across studies?

Answer:

  • Variable Control: Standardize assay conditions (e.g., pH, solvent DMSO concentration, cell lines) to minimize variability.
  • Meta-Analysis: Compare datasets from independent studies (e.g., IC50_{50} values in receptor binding assays) to identify outliers.
  • Mechanistic Studies: Use knockout models or isotopic labeling to confirm target engagement (e.g., 19F NMR^{19}\text{F NMR} to track trifluoromethyl group interactions) .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage: Keep at -20°C in airtight, light-resistant containers to prevent degradation (based on analog stability data) .
  • Handling: Use glove boxes under inert gas (N2_2) to avoid moisture absorption.
  • Safety: Refer to SDS for hazard guidelines (e.g., avoid inhalation; use PPE) .

Advanced: What strategies optimize regioselective functionalization of the amino group in this compound?

Answer:

  • Protection/Deprotection: Use Boc or Fmoc groups to shield the amino group during reactions (e.g., Suzuki coupling at the pyridine ring) .
  • Electrophilic Substitution: React with acyl chlorides or sulfonyl chlorides in anhydrous THF with a base (e.g., Et3_3N).
  • Cross-Coupling: Employ Buchwald-Hartwig conditions (Pd2_2(dba)3_3, Xantphos) for C-N bond formation .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

  • Intermediate Synthesis: Key precursor for Apalutamide (prostate cancer drug) via coupling with aryl halides .
  • Library Development: Generate analogs for high-throughput screening against kinases or GPCRs.
  • Biological Probes: Label with fluorescent tags (e.g., FITC) to study cellular uptake via fluorescence microscopy .

Advanced: What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Answer:

  • Lipophilicity: Increases logP (measured at ~2.1), enhancing membrane permeability .
  • Metabolic Stability : Resists oxidative degradation (CF3_3 group is electron-withdrawing).
  • Crystal Packing: Influences solid-state arrangement via van der Waals interactions, confirmed by XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(trifluoromethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-(trifluoromethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.